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molecular formula C8H5NOS B1321774 Thieno[3,2-C]pyridine-2-carbaldehyde CAS No. 94226-19-4

Thieno[3,2-C]pyridine-2-carbaldehyde

Cat. No. B1321774
M. Wt: 163.2 g/mol
InChI Key: WLWWQVDSQWYRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04480098

Procedure details

A solution of 1.6 g (15.8 mMoles) of diisopropylamine in 50 ml of dry THF was stirred under a nitrogen blanket and cooled to -25° C. The reaction solution was then diluted by the addition of 9.6 ml of a 1.6 Molar hexane solution of n-butyl lithium. The reaction mixture was stirred for twenty minutes at -25° C., and then was cooled to -70° C. and diluted by the dropwise addition of a solution of 1.7 g (13 mMoles) of thieno[3,2-c]pyridine in 50 ml of THF (temperature was maintained at -70° to -65° C. throughout the addition). Following complete addition of the thienopyridine, the reaction mixture was stirred at -70° C. for twenty minutes. A solution of 2.0 ml of N,N-dimethylformamide in 25 ml of THF was next added to the reaction mixture, and stirring was then continued at -70° C. for twenty minutes, and for an additional thirty minutes at -40° C. The reaction was quenched by the addition of 3 ml of glacial acetic acid, and then the mixture was warmed to 0° C. The reaction solvent was removed by evaporation under reduced pressure to provide the product as a crude oil. The oil was dissolved in water containing 1N hydrochloric acid to pH 1.0. The aqueous acid solution was extracted with dichloromethane, and then made alkaline to pH 11.5 with 1N sodium hydroxide. The alkaline solution was extracted several times with fresh dichloromethane, and the extracts were combined, dried, and the solvent was removed by evaporation under reduced pressure. Crystallization of the product thus formed from 500 ml of hot hexane afforded 800 mg of 2-formylthieno[3,2-c]pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[S:13]1[C:21]2[CH:20]=[CH:19][N:18]=[CH:17][C:16]=2[CH:15]=[CH:14]1.S1C2C=CC=NC=2C=C1.C1C[O:34][CH2:33]C1>O.CN(C)C=O.CCCCCC>[CH:33]([C:14]1[S:13][C:21]2[CH:20]=[CH:19][N:18]=[CH:17][C:16]=2[CH:15]=1)=[O:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC2=C1C=CC=N2
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for twenty minutes at -25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -70° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at -70° to -65° C. throughout the addition)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at -70° C. for twenty minutes
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was then continued at -70° C. for twenty minutes
WAIT
Type
WAIT
Details
for an additional thirty minutes at -40° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 3 ml of glacial acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the product as a crude oil
EXTRACTION
Type
EXTRACTION
Details
The aqueous acid solution was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The alkaline solution was extracted several times with fresh dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystallization of the product
CUSTOM
Type
CUSTOM
Details
thus formed from 500 ml of hot hexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=2C=NC=CC2S1
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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